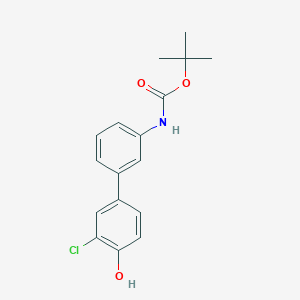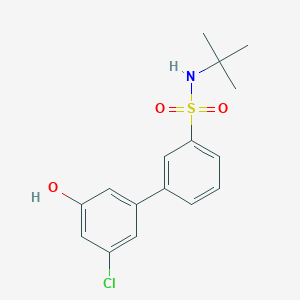
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (4-t-BSCP) is an organic compound belonging to the class of sulfonamides. It is a derivative of phenol, and is a white crystalline powder with a melting point of 91-92°C. 4-t-BSCP is a versatile reagent used in a variety of synthetic and analytical applications. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is a type of sulfonamide, which is a class of compounds that act as inhibitors of enzymes involved in the biosynthesis of folic acid. The sulfonamide moiety of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% binds to the active site of the enzyme, which results in the inhibition of the enzyme's activity and the subsequent inhibition of folic acid synthesis.
Biochemical and Physiological Effects
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been shown to have antibacterial and antifungal activity. It has been used in the treatment of various bacterial and fungal infections, including those caused by Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been used in the treatment of urinary tract infections and acne.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is its versatility, as it can be used in a variety of synthetic and analytical applications. It is also relatively inexpensive and easy to obtain. The main limitation of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is that it is a relatively unstable compound, and it can decompose when exposed to heat or light.
Orientations Futures
Future research on 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% may focus on its potential applications in the synthesis of new pharmaceuticals and agrochemicals, its use as an analytical reagent for the determination of various compounds, and its use as a potential therapeutic agent for the treatment of various bacterial and fungal infections. Additionally, research may focus on improving the stability of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%, as well as its solubility in various solvents. Further research may also focus on the development of new synthetic methods for the preparation of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Méthodes De Synthèse
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% can be synthesized in a two-step process. In the first step, an aryl sulfonamide is synthesized by reacting an aryl halide with sodium sulfamate in the presence of a base such as pyridine or triethylamine. In the second step, the aryl sulfonamide is reacted with 3-t-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to produce 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Applications De Recherche Scientifique
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is a versatile reagent used in a variety of synthetic and analytical applications. It is used in the synthesis of various pharmaceuticals and agrochemicals. It is also used as an analytical reagent in the determination of various compounds, such as carbohydrates, amino acids, and nucleotides. It is also used in the synthesis of other organic compounds, such as heterocycles, and in the synthesis of polymers.
Propriétés
IUPAC Name |
N-tert-butyl-3-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-15(19)14(17)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGWDCIGEFDYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)





![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)



